molecular formula C9H7NO5 B064863 Methyl 3-formyl-5-nitrobenzoate CAS No. 172899-78-4

Methyl 3-formyl-5-nitrobenzoate

Cat. No. B064863
CAS RN: 172899-78-4
M. Wt: 209.16 g/mol
InChI Key: VWRFFTKYHYLALS-UHFFFAOYSA-N
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Description

“Methyl 3-formyl-5-nitrobenzoate” is a chemical compound with the molecular formula C9H7NO5 . It is used as a reagent in the synthesis of various inhibitors .


Synthesis Analysis

The synthesis of “Methyl 3-formyl-5-nitrobenzoate” involves nitration, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate . The reaction mixture is stirred at 20°C for 16 hours . After the reaction is complete, the reaction solution is suction filtered, and the filter cake is washed three times with CH3CN (200 mL×3) .


Molecular Structure Analysis

The molecular weight of “Methyl 3-formyl-5-nitrobenzoate” is 209.16 . The Inchi Code is 1S/C9H7NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-5H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-formyl-5-nitrobenzoate” is a solid at room temperature . . The storage temperature is recommended to be at refrigerator levels .

Mechanism of Action

Mode of Action

The mode of action of Methyl 3-formyl-5-nitrobenzoate is currently unknown due to the lack of scientific studies on this specific compound . The compound’s interaction with its targets and any resulting changes would need to be determined through experimental studies.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption .

Result of Action

The molecular and cellular effects of Methyl 3-formyl-5-nitrobenzoate’s action are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For Methyl 3-formyl-5-nitrobenzoate, it is known that the compound should be stored at 2-8°C .

Safety and Hazards

“Methyl 3-formyl-5-nitrobenzoate” is classified under the GHS07 hazard class . The signal word for this chemical is “Warning” and the hazard statement is H302 . It is advised to avoid dust formation and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

methyl 3-formyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRFFTKYHYLALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445717
Record name METHYL 3-FORMYL-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172899-78-4
Record name METHYL 3-FORMYL-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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